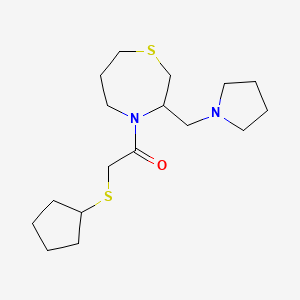![molecular formula C23H21N3O4S2 B2392025 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-40-1](/img/structure/B2392025.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. BMB-4 has been shown to inhibit the activity of several kinases, including Aurora A and B, which play key roles in cell division and are often overexpressed in cancer cells.
Mecanismo De Acción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide inhibits the activity of Aurora A and B kinases, which play key roles in cell division. Aurora A kinase is involved in centrosome maturation and spindle assembly, while Aurora B kinase is involved in chromosome segregation and cytokinesis. Inhibition of these kinases leads to defects in cell division and ultimately to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumors in xenograft models, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is its specificity for Aurora A and B kinases, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its solubility, which can make it difficult to use in certain experiments. In addition, this compound may have off-target effects on other kinases, which could limit its usefulness in certain contexts.
Direcciones Futuras
Several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide are possible. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to investigate the potential of this compound in other cancer types and to address its limitations, such as solubility and off-target effects.
Métodos De Síntesis
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form 6-ethoxy-2-(2-oxoethyl)benzothiazole. This intermediate is then reacted with 4-methylsulfonylphenylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.
Aplicaciones Científicas De Investigación
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound inhibits the activity of Aurora A and B kinases, which play key roles in cell division and are often overexpressed in cancer cells. Inhibition of these kinases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy. This compound has also been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-30-16-10-13-20-21(14-16)31-23(24-20)25-22(27)18-6-4-5-7-19(18)26-32(28,29)17-11-8-15(2)9-12-17/h4-14,26H,3H2,1-2H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXSXUCXQPXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)


![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)